molecular formula C9H12BrNO2 B12118934 3-Bromo-4,5-dimethoxybenzylamine CAS No. 887583-02-0

3-Bromo-4,5-dimethoxybenzylamine

Cat. No.: B12118934
CAS No.: 887583-02-0
M. Wt: 246.10 g/mol
InChI Key: IWPOENYBAHVPRG-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzylamine: is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and two methoxy groups at the 3rd, 4th, and 5th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethoxybenzylamine typically involves the bromination of 4,5-dimethoxybenzylamine. One common method is the electrophilic bromination of 4,5-dimethoxytoluene, followed by the conversion of the resulting brominated product to the benzylamine derivative. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods: For industrial production, the process is optimized for higher yields and cost-effectiveness. A one-pot method is often employed, where the bromination and subsequent amination steps are carried out in a single reaction vessel. This method reduces production costs and improves the overall yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-4,5-dimethoxybenzylamine is used as a building block for the synthesis of more complex molecules. Its bromine and methoxy substituents make it a versatile intermediate for various chemical transformations .

Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethoxybenzylamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by acting as an inhibitor or activator of specific proteins, depending on its structural configuration .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4,5-dimethoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

887583-02-0

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(3-bromo-4,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3

InChI Key

IWPOENYBAHVPRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OC

Origin of Product

United States

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